2,3,4-Trichloro-5-fluorobenzoic acid

Overview

Description

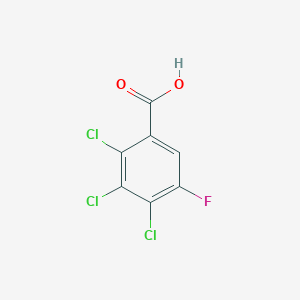

2,3,4-Trichloro-5-fluorobenzoic acid: is a halogenated benzoic acid derivative with the molecular formula C7H2Cl3FO2 and a molecular weight of 243.45 g/mol . This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the benzene ring, along with a carboxylic acid group.

Mechanism of Action

Target of Action

It’s known that halogenated benzoic acids often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 2,3,4-Trichloro-5-fluorobenzoic acid involves several chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo reactions at the benzylic position, which can be resonance stabilized . This means that removing a benzylic hydrogen results in a smaller energy gain (and thus requires less energy) than removing a ring hydrogen, since the latter destroys the aromaticity of the ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: Another method involves the chlorination of 2,4-dichloro-5-fluorobenzotrichloride in the presence of a Friedel-Crafts catalyst, followed by hydrolysis .

Industrial Production Methods: Industrial production methods for 2,3,4-Trichloro-5-fluorobenzoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the hydrogen atoms on the benzene ring with an electrophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions:

Thionyl Chloride: Used in the preparation of this compound from its precursor.

Friedel-Crafts Catalyst: Used in the chlorination step during the synthesis.

Major Products Formed:

2,3,4-Trichloro-5-fluorobenzoyl Chloride: An intermediate formed during the synthesis.

Various Substituted Derivatives: Depending on the specific reactions and conditions employed.

Scientific Research Applications

Chemistry: 2,3,4-Trichloro-5-fluorobenzoic acid is used as an intermediate in the synthesis of other compounds, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Comparison with Similar Compounds

2,4,5-Trifluorobenzoic Acid: This compound has three fluorine atoms instead of three chlorine and one fluorine atom.

2,4-Dichloro-3,5-difluorobenzoic Acid: This compound has two chlorine and two fluorine atoms.

Biological Activity

2,3,4-Trichloro-5-fluorobenzoic acid (TCFBA) is a halogenated aromatic compound with significant biological activity. Its unique structure, characterized by three chlorine atoms and one fluorine atom attached to a benzoic acid core, contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agriculture.

- Molecular Formula : C7H2Cl3FO2

- Molecular Weight : 239.45 g/mol

- Structural Characteristics : The presence of multiple halogens enhances its stability and reactivity, allowing it to participate in various chemical reactions.

Biological Activity

Research indicates that TCFBA exhibits several biological activities, including antimicrobial and herbicidal properties. The following sections detail these activities along with relevant case studies and findings.

Antimicrobial Properties

The halogenated structure of TCFBA is associated with increased antimicrobial efficacy against various pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study : A study published in the Journal of Agricultural and Food Chemistry reported that TCFBA showed significant inhibition of bacterial growth in vitro, particularly against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of many commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .

Herbicidal Activity

TCFBA has been investigated for its herbicidal properties. Its ability to disrupt metabolic pathways in plants makes it effective in controlling weed growth.

Research Findings : In a controlled study, TCFBA was applied to several common agricultural weeds. Results indicated a significant reduction in biomass and seed germination rates compared to untreated controls. The compound's mode of action appears to involve interference with photosynthetic processes and hormone regulation within the target plants .

The biological activity of TCFBA is largely attributed to its chemical structure. The electron-withdrawing nature of the halogen atoms enhances the compound's reactivity with biological molecules, allowing it to interact with enzymes and other cellular components.

Pharmacokinetics

Understanding the pharmacokinetics of TCFBA is crucial for assessing its biological efficacy. Research has shown that TCFBA is rapidly absorbed in biological systems, with a half-life that varies depending on environmental conditions such as pH and temperature. Its degradation products have also been studied for their biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of TCFBA, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dichloro-5-fluorobenzoic acid | Two chlorine atoms and one fluorine | Primarily used as a herbicide |

| 2,3-Dichloro-5-fluorobenzoic acid | Two chlorine atoms and one fluorine | Exhibits different biological activities |

| 2-Chlorobenzoic acid | One chlorine atom only | Simpler structure; less reactive |

The presence of multiple halogens in TCFBA enhances its reactivity compared to these similar compounds, contributing to its unique biological activities .

Environmental Impact

The environmental fate of TCFBA has been a subject of study due to concerns regarding its persistence and toxicity. Research indicates that TCFBA can undergo hydrolysis in soil, leading to the formation of active metabolites that retain herbicidal activity. Understanding these pathways is essential for assessing the ecological risks associated with its use .

Properties

IUPAC Name |

2,3,4-trichloro-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADYKNXAUYNLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556661 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115549-04-7 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.